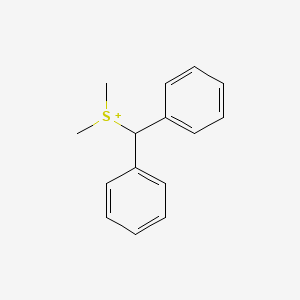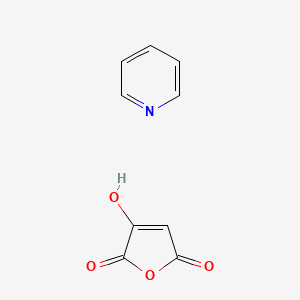![molecular formula C9H23NO6P2 B14653571 Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate CAS No. 52089-38-0](/img/structure/B14653571.png)
Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to an amino-methyl moiety, making it a unique phosphonate derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a dialkyl phosphite under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts such as acids, bases, or transition metals may be employed to enhance the reaction efficiency. Additionally, modern techniques like microwave-assisted synthesis and ultrasound irradiation can be used to further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, making this compound a valuable intermediate .
Scientific Research Applications
Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is employed as a corrosion inhibitor, flame retardant, and plasticizer in various industrial applications
Mechanism of Action
The mechanism of action of diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate include:
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Diethyl {(4-methoxyphenyl)aminomethyl}phosphonate
- Diethyl {[(4-nitroanilino)methyl]phenyl}phosphonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its dual diethoxyphosphoryl groups provide versatility in chemical transformations, making it a valuable compound for various applications .
Properties
CAS No. |
52089-38-0 |
|---|---|
Molecular Formula |
C9H23NO6P2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
N,1-bis(diethoxyphosphoryl)methanamine |
InChI |
InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-9H2,1-4H3,(H,10,12) |
InChI Key |
KWKOFUVGUYSLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CNP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


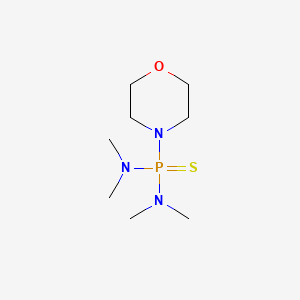
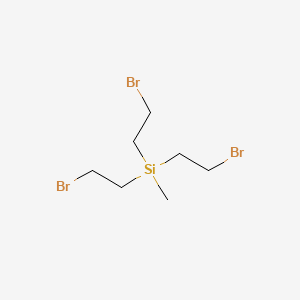
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
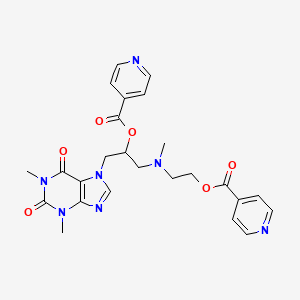
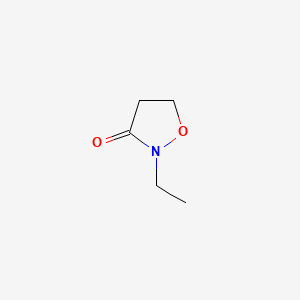
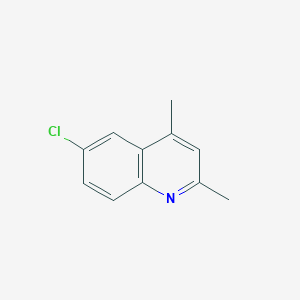
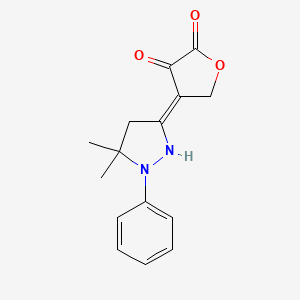
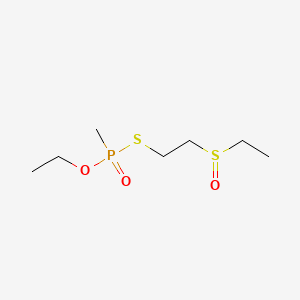
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
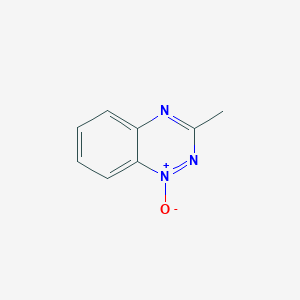
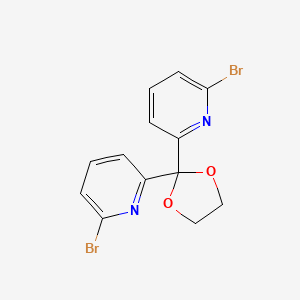
![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
